molecular formula C21H21BrN6O6 B1345536 Disperse Blue 291G CAS No. 51868-46-3

Disperse Blue 291G

Cat. No.: B1345536
CAS No.: 51868-46-3
M. Wt: 533.3 g/mol
InChI Key: WXDXQSMFRITTEJ-UHFFFAOYSA-N
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Description

Disperse Blue 291G is a complex organic compound with the molecular formula C21H21BrN6O6. It is known for its vibrant color properties and is often used in dyeing processes. The compound is characterized by the presence of a bromo group, dinitrophenyl group, and an azo linkage, which contribute to its unique chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Blue 291G typically involves a multi-step process:

    Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-(diallylamino)-4-methoxyacetanilide under alkaline conditions to form the azo compound.

    Acetylation: The final step involves acetylation of the amino group to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Disperse Blue 291G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenyl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Disperse Blue 291G has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Disperse Blue 291G involves its interaction with molecular targets through its azo linkage and nitro groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromo group also plays a role in its reactivity, facilitating substitution reactions that can modify the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide
  • N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(methylamino)-4-methoxyphenyl]acetamide

Uniqueness

Disperse Blue 291G is unique due to its diallylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its application potential in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

51868-46-3

Molecular Formula

C21H21BrN6O6

Molecular Weight

533.3 g/mol

IUPAC Name

N-[5-[bis(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C21H21BrN6O6/c1-5-7-26(8-6-2)18-11-16(23-13(3)29)17(12-20(18)34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h5-6,9-12H,1-2,7-8H2,3-4H3,(H,23,29)

InChI Key

WXDXQSMFRITTEJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C

Key on ui other cas no.

51868-46-3

physical_description

DryPowde

Pictograms

Corrosive; Irritant

Origin of Product

United States

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